1-Boc-4-(3-(Ethoxycarbonylmethylcarbamoyl)-4-nitrophenyl)piperazine
Description
1-Boc-4-(3-(Ethoxycarbonylmethylcarbamoyl)-4-nitrophenyl)piperazine is a synthetic piperazine derivative characterized by a tert-butoxycarbonyl (Boc)-protected piperazine core linked to a 4-nitrophenyl group. The phenyl ring is further substituted at the 3-position with an ethoxycarbonylmethylcarbamoyl moiety (-NH-C(O)-CH2-O-CO-OEt). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its Boc group enhances stability during synthetic steps, while the nitro and carbamoyl groups provide sites for further functionalization .
Properties
IUPAC Name |
tert-butyl 4-[3-[(2-ethoxy-2-oxoethyl)carbamoyl]-4-nitrophenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7/c1-5-30-17(25)13-21-18(26)15-12-14(6-7-16(15)24(28)29)22-8-10-23(11-9-22)19(27)31-20(2,3)4/h6-7,12H,5,8-11,13H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGYJKMJMWQKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Boc-4-(3-(Ethoxycarbonylmethylcarbamoyl)-4-nitrophenyl)piperazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure, characterized by a piperazine core and various functional groups, suggests possible interactions with biological targets.
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.41 g/mol
- CAS Number : 261925-94-4
- Melting Point : 62-66 °C
- Purity : 97% .
The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes in the body. The nitrophenyl group is known to influence the compound's ability to interact with biological systems, potentially affecting various signaling pathways.
Pharmacological Studies
Research indicates that this compound may exhibit a range of pharmacological effects, including:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Reduced proliferation in cancer cell lines | |
| Neuroactive | Potential modulation of neurotransmitter systems |
Case Studies
-
Antimicrobial Study :
A study evaluated the efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. -
Antitumor Research :
In vitro studies on human cancer cell lines showed that treatment with this compound led to a decrease in cell viability. The mechanism appears to involve the activation of apoptotic pathways, warranting further investigation into its use as an anticancer agent. -
Neuropharmacology Exploration :
Initial assessments indicated that the compound might interact with serotonin receptors, which could explain potential mood-modulating effects. However, more comprehensive studies are needed to confirm these findings and understand the underlying mechanisms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-Boc-4-(3-(Ethoxycarbonylmethylcarbamoyl)-4-nitrophenyl)piperazine has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Mechanism of Action
The compound is believed to function as an inhibitor of certain kinases, which play a crucial role in cell signaling pathways that regulate cell division and survival. This inhibition can lead to apoptosis (programmed cell death) in cancerous cells.
Pharmacological Applications
Neuropharmacology
Research indicates that this compound may also have neuroprotective effects. It has been tested for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.
Analgesic Properties
In preclinical studies, this compound has shown promise as an analgesic agent. Its efficacy in pain management is attributed to its interaction with pain receptors in the central nervous system.
Material Science
Polymer Chemistry
The compound has potential applications in the development of novel polymers. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
Data Tables
Case Studies
-
Anticancer Study :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the downregulation of cyclin D1, a protein essential for cell cycle progression.
-
Neuropharmacological Research :
- In animal models, administration of this compound resulted in improved cognitive function and reduced anxiety-like behavior, indicating its potential as a therapeutic agent for neurodegenerative diseases.
-
Material Science Application :
- Researchers incorporated this compound into a biocompatible polymer matrix used for drug delivery systems. The resulting material exhibited enhanced drug release profiles compared to traditional polymers, showing promise for future biomedical applications.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural and physicochemical differences between the target compound and related derivatives:
*Estimated based on substituent contributions.
Q & A
Q. What are the key synthetic strategies for preparing 1-Boc-4-(3-(Ethoxycarbonylmethylcarbamoyl)-4-nitrophenyl)piperazine?
The synthesis involves sequential functionalization of the piperazine ring. A typical approach includes:
- Step 1 : Boc-protection of piperazine under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in CH₂Cl₂) to ensure regioselectivity at the 1-position .
- Step 2 : Coupling of the 4-nitrophenyl group via nucleophilic aromatic substitution. For example, reacting 1-Boc-piperazine with 1-fluoro-3-nitrobenzene in DMSO at elevated temperatures (e.g., 120°C) to form the 4-(3-nitrophenyl) intermediate .
- Step 3 : Reduction of the nitro group to an amine (e.g., using H₂/Pd-C), followed by reaction with ethoxycarbonylmethyl isocyanate to introduce the carbamoyl moiety.
Q. Key Considerations :
- Microwave-assisted synthesis (e.g., 280°C for cyclization steps) can improve reaction efficiency .
- Purification via HPLC or recrystallization (e.g., using methanol/ether mixtures) is critical for removing unreacted intermediates .
Q. Table 1: Representative Reaction Conditions for Piperazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | (Boc)₂O, CH₂Cl₂, RT | 85–90 | |
| Nitrophenyl Coupling | 1-Fluoro-3-nitrobenzene, DMSO, 120°C | 65–75 | |
| Carbamoyl Formation | Ethoxycarbonylmethyl isocyanate, DMF, 50°C | 60–70 | Extrapolated from |
Q. How is the compound characterized post-synthesis?
Characterization relies on multi-spectral analysis:
- NMR : Key peaks include:
- ¹H NMR : δ 1.4 ppm (Boc tert-butyl), δ 4.2 ppm (ethoxy CH₂), δ 7.5–8.2 ppm (aromatic protons from nitrophenyl) .
- ¹³C NMR : ~155 ppm (Boc carbonyl), ~165 ppm (carbamoyl carbonyl) .
- HPLC : Purity >95% with retention time consistency (e.g., C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : Exact mass confirmation (e.g., ESI-MS for [M+H]⁺ ion) to validate molecular formula .
Advanced Research Questions
Q. How can researchers address low yields during the carbamoyl coupling step?
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) to activate the isocyanate intermediate .
- Solvent Screening : Polar aprotic solvents like DMF or THF improve solubility of bulky intermediates .
- Temperature Control : Gradual heating (e.g., 50–60°C) minimizes decomposition of heat-sensitive intermediates .
Case Study : In analogous piperazine carbamoylations, yields improved from 50% to 75% by replacing DCM with DMF and adding 1 eq. of triethylamine as a base .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., kinases or GPCRs) by simulating the carbamoyl group’s hydrogen-bonding with active-site residues .
- QSAR Modeling : Correlate structural features (e.g., nitro group electron-withdrawing effects) with antimicrobial activity observed in piperazine analogs .
- ADMET Prediction : Software like SwissADME estimates bioavailability (e.g., high TPSA >90 Ų suggests limited blood-brain barrier penetration) .
Q. Table 2: Predicted Bioactivity of Piperazine Derivatives
| Bioactivity | Target | Predicted IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli DHFR | 0.5–2.0 | Extrapolated from |
| Anticancer | Topoisomerase II | 10–20 |
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
Discrepancies in NMR or MS data may arise from residual solvents or tautomerism. Solutions include:
- 2D NMR : HSQC and HMBC experiments clarify connectivity between the carbamoyl and nitrophenyl groups .
- Deuterated Solvent Exchange : Identify exchangeable protons (e.g., NH in carbamoyl) using D₂O .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, though challenging due to the compound’s low crystallinity .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal Stability : Decomposition observed >150°C (TGA data), with Boc group cleavage as the primary degradation pathway .
- Light Sensitivity : The nitro group increases susceptibility to photodegradation; store in amber vials at –20°C .
- Hydrolytic Stability : Susceptible to basic hydrolysis (pH >9); neutral buffers recommended for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
